Product packaging for 2,4-Dimethoxymandelic acid(Cat. No.:)

2,4-Dimethoxymandelic acid

Cat. No.: B13605837
M. Wt: 212.20 g/mol
InChI Key: QRGCQNLAYKTTFQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxymandelic acid is a chiral aromatic hydroxy acid of significant interest in organic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate and building block for the development of novel active molecules. Its structure, featuring both methoxy substituents and a hydroxy acid functional group, makes it a versatile precursor for constructing complex chiral architectures. Researchers utilize this compound in various applications, including as a starting material for the synthesis of specialized pharmaceutical intermediates and as a chiral resolving agent. The methoxy groups can influence electron distribution and provide sites for further functionalization, enabling precise structural modifications. As a fine chemical with high purity standards, it is essential for reproducible experimental results in method development and compound discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B13605837 2,4-Dimethoxymandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O5/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

QRGCQNLAYKTTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)OC

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethoxymandelic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis of 2,4-dimethoxymandelic acid and its analogues can be broadly categorized into several key approaches, each with its own set of procedural nuances and resulting efficiencies.

Conventional Multi-Step Reaction Sequences

Traditional synthesis of mandelic acid derivatives often involves multi-step pathways starting from commercially available precursors. A common route to mandelic acids begins with the corresponding benzaldehyde. For this compound, the synthesis would typically start from 2,4-dimethoxybenzaldehyde.

One classic method is the cyanohydrin route. This process involves the reaction of the aldehyde with a cyanide source, such as sodium cyanide, to form a cyanohydrin intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the carboxylic acid, producing the final mandelic acid derivative google.com.

Another conventional approach involves the oxidation and chlorination of a styrene (B11656) precursor. For instance, styrene can be reacted with trichloroisocyanuric acid to yield 2,2-dichloroacetophenone. This intermediate is then hydrolyzed under alkaline conditions to form the mandelate (B1228975) salt, which upon acidification, gives mandelic acid google.com. A similar pathway could be envisioned for a substituted styrene to produce a corresponding mandelic acid derivative.

The synthesis of the required substituted benzaldehyde precursors can also involve multiple steps. For example, a multi-step synthesis for 2,5-dimethoxybenzaldehyde (B135726) starts from anethole, which is first oxidized to anisaldehyde. A subsequent Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation, and finally methylation yields the desired disubstituted benzaldehyde chemicalbook.comchemicalbook.com.

Table 1: Example of a Conventional Multi-Step Synthesis for a Dimethoxybenzaldehyde Precursor

Step Reaction Reagents Product
1 Oxidative Cleavage Anethole, Sodium Dichromate, Sulfuric Acid Anisaldehyde
2 Baeyer-Villiger Oxidation Anisaldehyde, Hydrogen Peroxide, Formic Acid O-formyl-4-methoxyphenol
3 Hydrolysis O-formyl-4-methoxyphenol, Sodium Hydroxide 4-Methoxyphenol
4 Reimer-Tiemann Formylation 4-Methoxyphenol, Chloroform, Sodium Hydroxide 2-hydroxy-5-methoxybenzaldehyde

This table outlines the synthesis of an isomer of the direct precursor to this compound, illustrating a typical multi-step conventional approach.

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) offers a more efficient alternative for the synthesis of mandelic acids by facilitating the reaction between reactants in immiscible phases. This methodology is particularly effective for the reaction of benzaldehydes with chloroform in a concentrated sodium hydroxide solution google.com.

In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), transports the hydroxide ion from the aqueous phase to the organic phase. This initiates the formation of dichlorocarbene from chloroform, which then reacts with the benzaldehyde. Subsequent rearrangement and hydrolysis yield the mandelic acid google.com. This method has been successfully applied to the synthesis of mandelic acid and its analogue, p-methoxymandelic acid, with yields reported to be over 76% google.comnih.gov. The use of composite catalysts, such as a combination of TEBA and poly(ethylene glycol)-800 (PEG-800) or β-cyclodextrin with an ionic liquid, has also been shown to be effective nih.govresearchgate.net.

Table 2: Phase-Transfer Catalysts in the Synthesis of Mandelic Acid Analogues

Catalyst Substrate Yield Reference
Tetrabutylammonium Bromide (TBAB) Benzaldehyde 89.6% nih.gov
Triethylbenzylammonium Chloride (TEBA) & Poly(ethylene glycol)-800 Benzaldehyde 81% nih.govresearchgate.net
Triethylbenzylammonium Chloride (TEBA) & Poly(ethylene glycol)-800 p-Methoxybenzaldehyde 84% nih.gov

Ultrasonic Irradiation-Assisted Synthetic Routes

The application of ultrasonic irradiation in organic synthesis has been shown to accelerate reaction rates and improve yields. In the context of mandelic acid synthesis, ultrasound has been effectively combined with phase-transfer catalysis to enhance the efficiency of the reaction between benzaldehydes and chloroform nih.govnih.govresearchgate.net.

The mechanical effects of ultrasound, such as cavitation and micro-jetting, increase the interfacial area between the immiscible aqueous and organic phases, thereby improving the efficiency of the phase-transfer catalyst. This synergistic effect leads to significantly shorter reaction times and higher yields compared to conventional stirring methods nih.govresearchgate.net. For example, the synthesis of mandelic acid using a complex phase-transfer catalyst under ultrasonic irradiation was completed in 2 hours with an 81% yield nih.govresearchgate.net. Similarly, an 89.6% yield was achieved for the synthesis of mandelic acid in an ionic liquid under ultrasound conditions nih.gov.

Enantioselective and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure this compound is of significant interest, and various strategies have been developed to achieve this, primarily through organocatalysis and the use of chiral auxiliaries.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including α-hydroxy acids. These reactions utilize small organic molecules as catalysts to induce chirality.

One notable approach is the organocatalytic aldol reaction. For instance, N-Tosyl-(Sa)-binam-L-prolinamide has been used as an efficient catalyst for the aqueous aldol reaction between ketones and glyoxylic acid, producing chiral α-hydroxy-γ-keto carboxylic acids with high diastereo- and enantioselectivities rsc.org. L-proline itself has also been demonstrated to catalyze the cross-aldol reaction of α-keto phosphonates with ketones to yield tertiary α-hydroxy phosphonates with up to 99% enantiomeric excess (ee) nih.govnih.gov. These methodologies could be adapted for the enantioselective synthesis of this compound by reacting a suitable precursor with an organocatalyst.

Another strategy is the enantioselective α-hydroxymethylation of aldehydes, which can be achieved using α,α-diarylprolinol trimethylsilyl (B98337) ether organocatalysts. This method provides access to β-hydroxycarboxylic acids in good yields and with excellent enantioselectivity organic-chemistry.org.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered wikipedia.org.

In the context of synthesizing chiral mandelic acid derivatives, a chiral auxiliary could be attached to a glyoxylic acid derivative. The subsequent reaction with a 1,3-dimethoxybenzene moiety via a Friedel-Crafts type reaction would be directed by the chiral auxiliary, leading to a diastereoselective product. Removal of the auxiliary would then yield the enantiomerically enriched this compound.

Commonly used chiral auxiliaries that have proven effective in a variety of asymmetric transformations include oxazolidinones, which are particularly useful in stereoselective aldol reactions, and camphorsultams wikipedia.orgresearchgate.net. These auxiliaries control the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. The choice of auxiliary and reaction conditions can often be tuned to favor the desired stereoisomer researchgate.net.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric Aldol Reactions, Alkylations High diastereoselectivity, predictable stereochemistry.
Camphorsultam Asymmetric Diels-Alder, Alkylations, Michael Additions High diastereoselectivity, often crystalline products.
(R,R)- and (S,S)-Pseudoephedrine Asymmetric Alkylations Both enantiomers are readily available.

Biocatalytic and Biotechnological Production Pathways

The biotechnological production of mandelic acid derivatives primarily revolves around two interconnected strategies: the use of whole microbial cells in biotransformation processes and the application of isolated enzymes to catalyze specific reaction steps. These approaches are particularly valuable for establishing stereocenters with high fidelity, a crucial aspect in the synthesis of many biologically active molecules.

Microbial biotransformation leverages the metabolic machinery of microorganisms, such as bacteria and fungi, to convert a precursor molecule into a desired product. For the synthesis of mandelic acid derivatives, this often involves the transformation of a corresponding benzaldehyde or benzonitrile derivative. While direct microbial synthesis of this compound from a simple carbon source has not been extensively documented, the biotransformation of structurally related precursors is a well-established strategy.

For instance, various microbial strains have been identified that can perform key reactions such as hydroxylation or the conversion of a nitrile group to a carboxylic acid. The selection of the microbial strain is critical and is often based on its enzymatic profile and its tolerance to the substrate and product.

Research Findings:

A study on the biotransformation of 2'-methoxyflavone by the filamentous fungus Isaria fumosorosea KCh J2 demonstrated the organism's ability to perform O-demethylation, hydroxylation, and subsequent 4-O-methylglycosylation. nih.gov While this does not directly yield a mandelic acid, it highlights the capability of microbial systems to modify methoxy-substituted aromatic compounds. The biotransformation of 2'-methoxyflavone resulted in the formation of 2'-hydroxyflavone and its 4-O-methylglucoside derivative. nih.gov

In another example, the yeast Yarrowia lipolytica KCh 71 was used for the biotransformation of 4′-hydroxychalcones, including a dimethoxy-substituted analogue. The yeast selectively reduced the α,β-unsaturated double bond to afford the corresponding dihydrochalcones with high conversion rates, often exceeding 90%. researchgate.net This demonstrates the potential of microbial systems to act on dimethoxy-substituted aromatic rings, although the reaction type is different from that required for mandelic acid synthesis.

The following interactive data table summarizes the microbial biotransformation of a methoxy-substituted flavone.

SubstrateMicroorganismMajor Product(s)Reaction TypeYield
2'-MethoxyflavoneIsaria fumosorosea KCh J22'-Hydroxyflavone, 2'-O-β-D-(4″-O-methylglucopyranosyl)-flavoneO-demethylation, 4-O-methylglycosylation43.5% (for 2'-hydroxyflavone)

Enzymatic catalysis offers a more direct and often more efficient route to specific mandelic acid derivatives compared to whole-cell biotransformation. Among the various enzymes employed, nitrilases (EC 3.5.5.1) are particularly prominent. These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, often with high enantioselectivity. frontiersin.org This makes them ideal for the synthesis of chiral mandelic acids from their corresponding mandelonitrile precursors.

The general scheme for nitrilase-mediated synthesis of a mandelic acid derivative involves the conversion of a benzaldehyde to a mandelonitrile, followed by the enzymatic hydrolysis of the nitrile.

Research Findings:

The substrate specificity of nitrilases can be a limiting factor, as the substitution pattern on the aromatic ring can significantly influence the enzyme's activity. However, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have proven effective in tailoring nitrilases to accept a wider range of substrates, including those with various substitutions on the benzonitrile ring. frontiersin.org

The table below presents data from the enzymatic synthesis of a methoxy-substituted mandelic acid analogue.

SubstrateEnzymeProductKey Process FeatureYieldEnantiomeric Excess (ee)
2-Methoxybenzaldehyde (via cyanohydrin)Engineered Nitrilase (from Burkholderia cenocepacia J2315)(R)-2-Methoxymandelic acidOne-pot, enantioselective dynamic kinetic resolution70%97%

Stereochemical Aspects and Chiral Resolution of 2,4 Dimethoxymandelic Acid

Enantiomer Separation Techniques

The separation of the enantiomers of 2,4-dimethoxymandelic acid relies on converting the enantiomeric pair into diastereomeric species that possess different physical and chemical properties. This can be achieved transiently during a chromatographic separation or by forming stable diastereomeric salts that can be separated by classical resolution techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for resolving a wide range of racemic compounds, including acidic molecules like mandelic acid derivatives. nih.gov For instance, studies on substituted mandelic acids have demonstrated successful baseline resolution using immobilized cellulose CSPs, such as CHIRALPAK® IC. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

The mobile phase composition is a critical parameter for achieving optimal separation. Typically, a normal-phase mode is employed, using a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov An acidic additive, commonly trifluoroacetic acid (TFA), is often incorporated into the mobile phase to suppress the ionization of the carboxylic acid group of the analyte, thereby improving peak shape and resolution. nih.gov Decreasing the proportion of the alcohol modifier in the mobile phase generally leads to increased retention and improved resolution. nih.gov

Table 1: Illustrative HPLC Conditions for Separation of Mandelic Acid Derivatives on a Polysaccharide-Based CSP nih.gov
ParameterCondition
Chiral Stationary PhaseCHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol with 0.1% TFA
Flow Rate0.4–1.2 mL/min
Temperature15–35 °C
DetectionUV at 230 nm

Another class of CSPs effective for acidic compounds are the anion-exchanger types, which are based on chiral selectors like quinine (B1679958) or quinidine (B1679956) carbamates. chiraltech.com The primary interaction is an ionic bond between the protonated tertiary nitrogen of the selector and the deprotonated carboxylate of the acidic analyte. chiraltech.com

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another highly efficient technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com However, due to the high boiling point and polar nature of mandelic acid and its derivatives, direct analysis by GC is not feasible. mdpi.com Therefore, a crucial prerequisite for chiral GC analysis is the chemical derivatization of the analyte to increase its volatility. mdpi.com

Derivatization typically targets the polar functional groups: the carboxylic acid and the hydroxyl group. The carboxylic acid is commonly converted into an ester (e.g., methyl or ethyl ester), while the hydroxyl group can be acylated (e.g., acetyl or trifluoroacetyl ester) or converted into an ether.

Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are the most widely used and versatile for GC applications. mdpi.commdpi.com These are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. chromatographyonline.com Derivatized cyclodextrins, such as permethylated or acetylated β- or γ-cyclodextrins, are dissolved in a polysiloxane liquid phase and coated onto the capillary column. researchgate.net Separation is achieved through differential interactions, which may involve inclusion of a part of the analyte molecule (like the phenyl ring) into the cyclodextrin (B1172386) cavity or surface interactions between the analyte's functional groups and the derivatized hydroxyl groups on the rim of the cyclodextrin. chromatographyonline.commdpi.com

Table 2: Common Strategies for Chiral GC Analysis of Mandelic Acid Derivatives
StepDescriptionExamples
DerivatizationConversion of polar -COOH and -OH groups to more volatile functional groups.Esterification (e.g., with Methanol/HCl) followed by Acylation (e.g., with Acetic Anhydride).
Chiral Stationary PhaseTypically a derivatized cyclodextrin dissolved in a polysiloxane carrier.Permethylated β-cyclodextrin; Acetylated γ-cyclodextrin. mdpi.commdpi.com

Diastereomeric Salt Formation for Racemic Resolution

Classical resolution via diastereomeric salt formation is a well-established and scalable method for separating enantiomers. wikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. libretexts.org

(R,S)-2,4-Dimethoxymandelic acid + (R)-Base → { (R)-Acid·(R)-Base } + { (S)-Acid·(R)-Base }

These two diastereomeric salts can then be separated by fractional crystallization. libretexts.org One of the salts will typically be less soluble and will crystallize out of the solution, while the more soluble salt remains in the mother liquor. After separation by filtration, the optically pure acid can be recovered from each diastereomeric salt by treatment with a strong acid (e.g., HCl), which protonates the mandelic acid derivative and liberates the chiral resolving agent. libretexts.org The success of this method depends heavily on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubilities of the diastereomeric salts. wikipedia.org

Table 3: Common Chiral Resolving Agents for Racemic Acids
Resolving Agent ClassSpecific Examples
AlkaloidsBrucine, Strychnine, Quinine, Cinchonidine libretexts.org
Chiral Amines(R)- or (S)-1-Phenylethylamine, Dehydroabietylamine libretexts.org

Chiral Recognition Mechanisms and Supramolecular Interactions

In the context of separating this compound, its functional groups—the carboxylic acid, the α-hydroxyl group, the aromatic ring, and the two methoxy (B1213986) substituents—all play a role in the chiral recognition process.

With Polysaccharide CSPs (HPLC): The carbamate (B1207046) derivatives on the cellulose or amylose backbone provide sites for hydrogen bonding (with the analyte's -OH and -COOH groups), dipole-dipole interactions, and π-π interactions (between the selector's phenyl groups and the analyte's aromatic ring). The chiral grooves and cavities on the polysaccharide polymer create a specific steric environment, allowing one enantiomer to fit more favorably and form a more stable complex, thus being retained longer on the column. vt.edu

With Cyclodextrin CSPs (GC): Chiral recognition can occur via two main mechanisms. One is the inclusion of the 2,4-dimethoxyphenyl group of the derivatized analyte into the hydrophobic cavity of the cyclodextrin. The other involves interactions between the analyte's ester and ether/acyl groups with the chiral secondary hydroxyls (or their derivatives) at the mouth of the cyclodextrin cavity. mdpi.com The combination of this inclusion and surface interaction differs for the two enantiomers, leading to different complex stabilities and separation.

In Diastereomeric Salt Formation: The chiral recognition occurs within the crystal lattice. The specific three-dimensional arrangement of the ions is stabilized by a network of intermolecular forces. Ionic bonding between the carboxylate of the mandelic acid and the protonated amine of the resolving agent is the primary interaction. researchgate.net However, the differentiation between the two diastereomeric salts arises from the different efficiencies in packing and the network of secondary interactions, such as hydrogen bonding (involving the -OH and -COOH groups), and van der Waals forces. researchgate.net One diastereomer can form a more stable, less soluble crystal lattice, allowing it to be separated by crystallization.

Derivatization and Analog Synthesis of 2,4 Dimethoxymandelic Acid

Synthesis of Novel Mandelic Acid Derivatives

The synthesis of derivatives from 2,4-dimethoxymandelic acid often begins with modifications of its precursor, 2,4-dimethoxyphenylglyoxylic acid. Catalytic hydrogenation of 2,4-dimethoxyphenylglyoxylic acid is a primary method to produce this compound itself. Simple derivatives can be readily prepared from these related starting materials. For instance, 2,4-dimethoxymandelamide is synthesized via the catalytic hydrogenation of 2,4-dimethoxyphenylglyoxylamide. Similarly, the ethyl ester, ethyl 2,4-dimethoxymandelate, has been prepared and characterized as a colorless oil. These foundational derivatives serve as starting points for more complex syntheses.

Table 1: Simple Derivatives of this compound

Chemical Modifications at the Hydroxyl and Carboxyl Functionalities

The hydroxyl and carboxyl groups of this compound are primary targets for chemical modification, enabling the synthesis of a diverse array of esters, amides, and ethers.

Carboxyl Group Modifications: The carboxylic acid moiety is readily converted into esters through reactions like the Fischer esterification, which involves heating the acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgnih.gov This method is effective for producing simple alkyl esters, such as the ethyl ester mentioned previously. Other standard methods include conversion to an acid chloride followed by reaction with an alcohol, or alkylation of the carboxylate salt with an alkyl halide. masterorganicchemistry.com

Hydroxyl Group Modifications: The secondary alcohol provides another site for derivatization. Acylation of the hydroxyl group to form esters can be achieved using acyl chlorides or anhydrides under basic conditions. A more advanced modification involves the use of the hydroxyl group in Friedel-Crafts-type reactions. Research has shown that under acidic conditions with a zeolite catalyst, the hydroxyl group of mandelic acid can be activated to form a carbocation intermediate. researchgate.networktribe.com This electrophile then undergoes a Friedel-Crafts alkylation with other aromatic substrates, effectively replacing the hydroxyl group with an aryl group to form diarylacetic acids. worktribe.com This reaction demonstrates a powerful method for creating more complex carbon skeletons directly from the mandelic acid scaffold.

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. The directing effects of the substituents determine the regioselectivity of these reactions.

The methoxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C5) positions. The methoxy group at C4 directs to its ortho positions (C3 and C5). The mandelic acid side chain is generally considered a deactivating group. The C5 position is doubly activated by both methoxy groups, making it the most probable site for electrophilic attack. The C3 position is also activated, but may be more sterically hindered.

Halogenation: Bromination is a common electrophilic substitution reaction. For highly activated aromatic rings, reagents like N-bromosuccinimide (NBS) can be used, sometimes with an acid catalyst or in specific solvent systems to enhance reactivity and control regioselectivity. organic-chemistry.orgnsf.gov For this compound, bromination is expected to yield primarily 5-bromo-2,4-dimethoxymandelic acid. Studies on the bromination of the structurally similar 2,5-dimethoxybenzaldehyde (B135726) confirm that the regiochemical outcome can be complex, but substitution occurs on the activated ring positions. upm.edu.mymdma.ch

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com Given the activation of the ring, this reaction would also be expected to proceed readily, yielding the 5-nitro derivative.

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods offer alternative strategies for ring functionalization. Palladium-catalyzed reactions have been developed for the direct C-H functionalization of mandelic acid derivatives. acs.org For example, protocols for the C-H iodination of protected mandelic acid substrates have been established, allowing for the introduction of an iodine atom at the ortho position. This method provides a route to halogenated derivatives that can be used for further cross-coupling reactions. acs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Incorporation into Complex Molecular Scaffolds

This compound, particularly in its enantiomerically pure forms, is a valuable chiral building block for the total synthesis of complex molecules. nih.govresearchgate.net While not typically incorporated in its original form, it can be chemically transformed into precursors suitable for constructing elaborate molecular frameworks, such as tetrahydroisoquinolines.

Tetrahydroisoquinolines are a core structure in many natural products and pharmacologically active compounds. nih.govmdpi.com A primary method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure. mdpi.comresearchgate.net

To utilize this compound as a precursor for a Pictet-Spengler reaction, it would need to be converted into a 2-(2,4-dimethoxyphenyl)ethanamine derivative. A potential synthetic route could involve:

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Deoxygenation of the Secondary Alcohol: The benzylic hydroxyl group would then need to be removed. This could be achieved through various methods, such as conversion to a tosylate followed by reductive cleavage.

Conversion to an Amine: The resulting primary alcohol (2-(2,4-dimethoxyphenyl)ethanol) can be converted into the target amine. This is often done by converting the alcohol to an alkyl halide or tosylate, followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction to the primary amine.

Once the 2-(2,4-dimethoxyphenyl)ethanamine is synthesized, it can undergo a Pictet-Spengler reaction with an aldehyde (e.g., formaldehyde) to form the corresponding 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This strategic transformation showcases how the stereocenter and substituted aromatic ring of this compound can be carried through a synthetic sequence to build complex, chiral heterocyclic scaffolds.

Advanced Analytical Characterization of 2,4 Dimethoxymandelic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the structural elucidation of 2,4-Dimethoxymandelic acid, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of this compound. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the alpha-proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are characteristic of the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The two methoxy groups would appear as sharp singlets, likely at slightly different chemical shifts. The alpha-proton would appear as a singlet, and the acidic and hydroxyl protons would also be present, though their chemical shifts can be variable and they may be broadened.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the alpha-carbon bearing the hydroxyl group, the six aromatic carbons (with those bearing methoxy groups shifted downfield), and the two methoxy carbons. The precise chemical shifts help confirm the substitution pattern and the presence of all functional groups. thieme-connect.deuobasrah.edu.iqresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound Note: This table is based on typical chemical shifts for similar structures, as specific experimental data for this compound is not readily available.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)10.0 - 13.0 (broad s)170 - 180
Alpha-CH (-CHOH)~5.1 (s)70 - 75
Aromatic-H (C6-H)~7.4 (d)128 - 132
Aromatic-H (C5-H)~6.5 (dd)~105
Aromatic-H (C3-H)~6.4 (d)~98
Methoxy (-OCH₃) at C2~3.85 (s)~55.5
Methoxy (-OCH₃) at C4~3.80 (s)~55.3
Hydroxyl (-OH)Variable (broad s)-
Aromatic-C (C1)-118 - 122
Aromatic-C (C2-O)-~161
Aromatic-C (C4-O)-~160

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise mass-to-charge ratio (m/z). For this compound (C₁₀H₁₂O₅), the exact mass can be calculated and compared to the experimentally measured value, typically with a mass accuracy in the parts-per-million (ppm) range. This confirms the molecular formula and rules out other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used for such analyses. rsc.org

Interactive Data Table: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₀H₁₃O₅⁺213.07575
[M+Na]⁺C₁₀H₁₂O₅Na⁺235.05769
[M-H]⁻C₁₀H₁₁O₅⁻211.06119

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), carbon-oxygen (C-O), and aromatic (C=C and C-H) groups. uobasrah.edu.iqnist.govmdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch (alcohol)3500 - 3200 (broad)
Carboxylic Acid (-COOH)O-H stretch3300 - 2500 (very broad)
Carboxylic Acid (-COOH)C=O stretch1725 - 1700
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1600 - 1450
Methoxy/Alcohol/AcidC-O stretch1300 - 1000

Chromatographic Purity Assessment and Isomer Analysis

Chromatographic methods are essential for determining the purity of this compound and for separating its enantiomers, as the alpha-carbon is a chiral center.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. For chiral molecules, specialized chiral stationary phases (CSPs) are required to separate the R- and S-enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), are often effective for resolving the enantiomers of mandelic acid derivatives. nih.govscielo.brresearchgate.netredalyc.orgchiralpedia.com

The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695). An acidic additive, like trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the dimethoxy-substituted aromatic ring (e.g., ~230 nm). nih.gov

Interactive Data Table: Typical HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

ParameterTypical Condition
ColumnChiral Stationary Phase (e.g., CHIRALPAK® IC)
Mobile Phasen-Hexane / Isopropanol with 0.1% TFA
Flow Rate0.5 - 1.2 mL/min
TemperatureAmbient (e.g., 25 °C)
DetectionUV at ~230 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but it requires a crucial derivatization step to increase the compound's volatility. The polar hydroxyl and carboxylic acid groups make the parent molecule unsuitable for direct GC analysis. nih.govresearchgate.net

A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netomicsonline.orgbrjac.com.br This process creates a more volatile di-TMS derivative that can be readily analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the derivative. This fragmentation pattern serves as a fingerprint for identification, often by comparison to spectral libraries. nih.govresearchgate.net

Interactive Data Table: General GC-MS Parameters for Derivatized Organic Acids

ParameterTypical Condition
Derivatization AgentBSTFA or MSTFA
ColumnFused silica (B1680970) capillary column (e.g., HP-5MS)
Carrier GasHelium
Injection ModeSplit/Splitless
Oven ProgramTemperature gradient (e.g., 70°C to 280°C)
IonizationElectron Impact (EI, 70 eV)
DetectionMass Spectrometer (Scan mode)

Biochemical Pathways and Occurrence in Non Human Biological Systems

Natural Occurrence as Plant Metabolites (e.g., Carica papaya)

Despite extensive phytochemical analyses of various plant species, including Carica papaya, there is currently a lack of scientific literature documenting the natural occurrence of 2,4-Dimethoxymandelic acid as a plant metabolite. Studies on Carica papaya have identified a wide array of secondary metabolites, such as alkaloids, flavonoids, phenolics, and tannins, but have not reported the presence of this compound. nih.govijcmas.comnih.govmdpi.comijrpr.com The biosynthesis of methoxylated aromatic compounds, such as certain flavonoids, is a known plant process; however, a specific pathway leading to this compound has not been elucidated. mdpi.comnih.govfrontiersin.org

Microbial Biotransformation and Degradation Pathways of Related Compounds

Bacteria, such as strains of Pseudomonas putida, are known to possess metabolic pathways for the degradation of mandelic acid. nih.govdntb.gov.ua These pathways typically involve enzymes like mandelate (B1228975) racemase and mandelate dehydrogenase. nih.gov Furthermore, various microorganisms, including Rhodococcus jostii RHA1, can catabolize p-methoxylated aromatic compounds, often initiating the process through demethylation. asm.org For instance, Pseudomonas putida has been shown to degrade 3,4,5-trimethoxycinnamic acid, which involves the removal of methyl groups and fission of the benzene (B151609) ring. nih.gov It is plausible that microorganisms could metabolize this compound through similar initial steps of O-demethylation, followed by the degradation of the mandelic acid backbone.

Fungi are also well-known for their ability to metabolize a wide range of aromatic hydrocarbons, often through the action of cytochrome P-450 monooxygenase or ligninolytic enzyme systems. nih.govwur.nloup.com These processes can lead to the oxidation and detoxification of various aromatic pollutants. oup.com However, specific pathways for the fungal biotransformation of dimethoxylated mandelic acid derivatives have yet to be detailed in the scientific literature.

Metabolomic Profiling in Model Organisms (e.g., Insects, Rodents)

Metabolomic studies provide a powerful tool for identifying and quantifying small molecules in biological systems, offering a snapshot of metabolic processes. In the context of model organisms, research has identified a structurally related compound to this compound in insects.

A metabolomics investigation into the interaction between a consortium of the entomopathogenic fungi Beauveria bassiana and the insect Duponchelia fovealis identified 2,5-dimethoxymandelic acid in deceased caterpillars. This finding suggests that this compound may have insecticidal properties and plays a role in the pathogenic mechanism of the fungi against the insect. nih.gov

In contrast, metabolomic profiling studies in rodents have not specifically identified this compound. Research on the metabolism of xenobiotics in rats and mice has detailed the biotransformation of various aromatic compounds. nih.govnih.govacs.orgpnas.org For example, exposure to styrene (B11656) is known to result in the urinary excretion of mandelic acid and phenylglyoxylic acid in rats. wikipedia.org However, the metabolic fate of dimethoxylated mandelic acids in rodent models has not been reported.

Applications As Chemical Building Blocks and Precursors in Non Clinical Research

Utility in General Organic Synthesis

While specific research detailing the extensive use of 2,4-dimethoxymandelic acid in general organic synthesis is not widely documented in publicly available literature, the broader class of mandelic acid and its derivatives are recognized as valuable chiral building blocks. wikipedia.orgsigmaaldrich.comresearchgate.netrsc.orgresearchgate.net Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and mandelic acid itself has been employed for this purpose. wikipedia.org The structural features of this compound, including its carboxylic acid, hydroxyl group, and substituted aromatic ring, suggest its potential as a versatile synthon.

Theoretically, the hydroxyl and carboxylic acid moieties can be independently or concertedly involved in a variety of chemical transformations. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxyl group can undergo oxidation, etherification, or esterification. The dimethoxy-substituted phenyl ring can also influence the reactivity of the molecule and can be a site for further functionalization, such as electrophilic aromatic substitution, although the existing methoxy (B1213986) groups are directing. The presence of a chiral center makes it a potentially useful starting material for the asymmetric synthesis of more complex molecules. scienceopen.com

Precursors for Specialized Organic Materials

The application of this compound as a direct precursor for specialized organic materials is an area with limited specific examples in available research. However, the structural motifs present in the molecule are found in various functional materials, suggesting its potential as a building block.

For instance, substituted aromatic compounds are integral to the synthesis of liquid crystals and polymers with specific thermal or optical properties. researchgate.netmdpi.comcaymanchem.comnih.govmdpi.com The rigid phenyl ring of this compound, combined with its reactive functional groups, could theoretically be incorporated into polyester (B1180765) or polyamide backbones. The dimethoxy substitution pattern can influence the electronic properties and potentially the mesomorphic (liquid crystalline) behavior of resulting materials.

Furthermore, derivatives of aromatic carboxylic acids are often used in the development of photoactive materials and organic dyes. While direct synthesis of such materials from this compound is not prominently reported, its core structure is related to precursors used in these fields.

Role in Agrochemical Development (e.g., Fungicides, Bactericides)

Research has indicated the potential of the mandelic acid scaffold in the development of novel agrochemicals, particularly fungicides. A study on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.govnih.govresearchgate.net While this study did not specifically investigate the 2,4-dimethoxy substituted variant, it highlights the promise of the mandelic acid core structure in designing new fungicides.

Several of the synthesized derivatives in the aforementioned study exhibited superior or comparable efficacy to the commercial fungicide mandipropamid (B155232) against various fungal pathogens. nih.gov For example, certain derivatives showed high inhibition rates against Gibberella saubinetii, Verticillium dahliae, and Sclerotinia sclerotiorum. nih.gov

Table 1: In Vitro Antifungal Activity of Selected 4-Substituted Mandelic Acid Derivatives

Compound ID Target Fungus Inhibition Rate (%) at 100 mg/L EC₅₀ (mg/L)
E₆ Verticillium dahliae 93.8 12.7
E₉ Sclerotinia sclerotiorum 92.8 10.3
E₁₃ Gibberella saubinetii 78.3 20.4
E₁₃ Verticillium dahliae 100 18.5
E₁₃ Sclerotinia sclerotiorum 92.5 -
E₁₄ Gibberella saubinetii 80.2 21.5
E₁₇ Sclerotinia sclerotiorum 89.7 22.0
E₁₈ Sclerotinia sclerotiorum - 8.0
Mandipropamid (Control) Gibberella saubinetii 19.1 -
Mandipropamid (Control) Verticillium dahliae 27.2 -

Data sourced from a study on 4-substituted mandelic acid derivatives. nih.gov

The proposed mechanism of action for some of these active derivatives involves the disruption of the fungal cell membrane integrity, leading to the leakage of cytoplasmic contents and ultimately inhibiting fungal growth. nih.govnih.gov

Development of Enzyme Inhibitors and Biological Probes in Research Models

The potential of this compound as a scaffold for the development of enzyme inhibitors and biological probes is an area that warrants further investigation, as direct research on this specific compound is limited. However, the general structural features of mandelic acid and its derivatives are relevant to the design of such molecules.

In the context of enzyme inhibitors, the core structure of this compound could serve as a starting point for the synthesis of molecules targeting the active sites of various enzymes. The design of kinase inhibitors, for example, often involves heterocyclic scaffolds that can be appended with various functional groups to achieve specific interactions within the ATP-binding pocket. cancertreatmentjournal.comnih.govfrontiersin.orgmdpi.com Similarly, protease inhibitors are often designed as peptidomimetic molecules, and the α-hydroxy acid moiety of this compound could potentially mimic a peptide bond transition state. scienceopen.comnih.gov The dimethoxy-substituted phenyl ring could be modified to enhance binding affinity and selectivity for a particular enzyme target. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as G9a inhibitors, highlighting the utility of the dimethoxybenzene moiety in enzyme inhibitor design. nih.gov

Theoretical and Computational Investigations of 2,4 Dimethoxymandelic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Density Functional Theory (DFT) is a widely used computational method that can predict a molecule's geometry, reactivity, and spectroscopic properties with a favorable balance of accuracy and computational cost. researchgate.netiipseries.org

For 2,4-Dimethoxymandelic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to fully optimize the molecular geometry. nih.gov This process determines the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

From the optimized structure, a range of electronic properties can be calculated to understand the molecule's reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken atomic charges or Natural Bond Orbital (NBO) analysis. iipseries.orgnih.gov These calculations assign partial charges to each atom in the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net Other key reactivity descriptors that can be derived from DFT include electronegativity, chemical hardness, and the electrophilicity index. mdpi.comnih.gov

Table 1: Representative Theoretical Quantum Chemical Parameters for a Mandelic Acid Derivative, Calculated Using DFT (B3LYP/6-311++G(d,p) level). nih.gov
ParameterDescriptionTypical Calculated Value
Total EnergyThe total electronic energy of the optimized molecule.-688.0 Hartrees
Dipole MomentA measure of the overall polarity of the molecule.3.5 Debye
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-0.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO, indicating chemical stability.5.7 eV
Chemical Hardness (η)Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.2.85 eV
Electronegativity (χ)The power of an atom to attract electrons to itself. Calculated as -(ELUMO + EHOMO)/2.3.65 eV

Molecular Modeling and Simulation Studies

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

Conformational Analysis: this compound has several rotatable bonds, including those connected to the methoxy (B1213986), hydroxyl, and carboxylic acid groups. This flexibility means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers. This can be achieved by systematically rotating bonds and calculating the potential energy of each resulting structure. Studies on similar substituted mandelic acid fragments have shown that substituent groups can significantly alter conformational preferences, which can be critical for biological activity. acs.org Identifying the preferred conformations is crucial for understanding how the molecule might fit into a binding site of a biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of a molecule's motion over time. mdpi.comdntb.gov.ua In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then solved iteratively to track the trajectory of every atom. mdpi.com

An MD simulation of this compound could reveal how the molecule interacts with its aqueous surroundings, including the formation and breaking of hydrogen bonds between its hydroxyl/carboxyl groups and water. nih.gov It would also show the transitions between different conformations, providing insight into the molecule's flexibility and the relative stability of its various shapes in a dynamic context. Such simulations are also used to study how small molecules interact with larger systems, like cell membranes or protein binding pockets. nih.govsemanticscholar.org

Computational Structure-Activity Relationship (SAR) Studies on Related Compounds

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological effect. These studies are particularly valuable for guiding the optimization of a lead compound to enhance its potency or other desired properties.

For a molecule like this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying its structure. For instance, the substituents on the phenyl ring could be changed (e.g., altering the position or nature of the methoxy groups), or the hydroxyl and carboxyl groups could be modified. mdpi.comnih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are powerful techniques used to correlate the 3D properties of molecules with their biological activity. acs.orgfigshare.com In a 3D-QSAR study of mandelic acid derivatives, a set of synthesized compounds with known biological activities (e.g., antifungal EC₅₀ values) would be structurally aligned. acs.org

The CoMFA method then calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule. CoMSIA expands on this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. Statistical methods are then used to build a model that relates variations in these fields to the observed changes in biological activity. acs.org The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky, electron-withdrawing group at a specific position would be favorable for activity, providing a clear rationale for the design of new, more potent analogues. acs.orgfigshare.com

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Derivatives.
CompoundR1 Substitution (at C5)R2 Substitution (at α-carbon)Calculated Property (e.g., Docking Score)Predicted Activity
Parent-H-OH-7.0 kcal/molBaseline
Analog 1-Cl-OH-7.5 kcal/molIncreased
Analog 2-F-OH-7.2 kcal/molSlightly Increased
Analog 3-H-OCH3-6.5 kcal/molDecreased
Analog 4-CH3-OH-6.8 kcal/molDecreased

Q & A

Basic: What analytical techniques are recommended for quantifying 2,4-Dimethoxymandelic acid in environmental samples?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is widely used due to its sensitivity and specificity for phenolic acids. Key considerations include:

  • Column Selection : Reverse-phase C18 columns optimize separation of polar derivatives.
  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in complex matrices like soil or biological fluids .
  • Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Stability tests during analysis are critical, as methoxy groups may degrade under prolonged light exposure .

Advanced: How can researchers resolve discrepancies in reported degradation half-lives of this compound under varying pH conditions?

Methodological Answer:
Discrepancies often arise from differences in experimental design:

  • Controlled Variables : Standardize temperature, light exposure, and ionic strength. For example, photodegradation rates vary significantly under UV vs. visible light .
  • Analytical Validation : Ensure degradation products (e.g., demethylated derivatives) are accounted for using tandem MS.
  • Statistical Modeling : Apply mixed-effects models to assess variability across studies, incorporating covariates like dissolved organic carbon (DOC) content, which influences reaction pathways .

Basic: What protocols ensure stable storage of this compound in laboratory settings?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Matrix Effects : For aqueous solutions, add stabilizers like 0.1% ascorbic acid to inhibit oxidative breakdown.
  • Documentation : Report storage duration and conditions in metadata, as analyte stability beyond 30 days is rarely validated in literature .

Advanced: What experimental designs optimize photocatalytic degradation studies of this compound?

Methodological Answer:

  • Catalyst Screening : Compare TiO₂, ZnO, and Fe₃O₄-based catalysts under standardized light intensity (e.g., 300 W/m² UV-A).
  • Reactor Configuration : Use a recirculating batch system to maintain homogeneous light distribution.
  • Kinetic Analysis : Apply pseudo-first-order kinetics with control experiments (e.g., dark adsorption) to isolate photocatalytic effects. Monitor hydroxyl radical (•OH) generation via electron paramagnetic resonance (EPR) .

Basic: How should researchers address potential contamination during sample preparation?

Methodological Answer:

  • Blanks : Include procedural blanks (solvent-only) and field blanks to identify background contamination.
  • Equipment : Use glassware rinsed with methanol instead of plastics, which may leach interfering compounds.
  • Quality Control : Validate recovery rates (85–115%) for each batch using spiked samples .

Advanced: What statistical approaches are suitable for analyzing variable bioaccumulation data in aquatic organisms?

Methodological Answer:

  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding factors (e.g., lipid content, trophic level).
  • Dose-Response Modeling : Fit nonlinear regression (e.g., Hill equation) to assess threshold effects.
  • Uncertainty Quantification : Apply Monte Carlo simulations to propagate measurement errors in risk assessments .

Basic: What are the critical steps in synthesizing high-purity this compound?

Methodological Answer:

  • Synthetic Route : Opt for Friedel-Crafts alkylation followed by selective demethylation.
  • Purification : Recrystallize using ethanol/water mixtures (3:1 v/v) to remove unreacted precursors.
  • Purity Validation : Confirm ≥98% purity via NMR (¹H/¹³C) and HPLC-UV .

Advanced: How can metabolomic studies differentiate this compound from structurally similar metabolites?

Methodological Answer:

  • High-Resolution MS : Use Orbitrap or Q-TOF platforms with mass accuracy <5 ppm.
  • Fragmentation Patterns : Compare MS/MS spectra to reference libraries (e.g., NIST) for diagnostic ions (e.g., m/z 182.06 for [M-H]⁻).
  • Isotopic Labeling : Introduce ¹³C-labeled standards to track metabolic pathways in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.